CO1686-DA -

CO1686-DA

Catalog Number: EVT-1535755
CAS Number:
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Source and Classification

CO1686-DA originates from a class of compounds known as anilino-pyrimidines. It is classified as an antineoplastic agent due to its application in cancer treatment, particularly for patients with non-small cell lung cancer harboring specific EGFR mutations. Its mechanism of action involves the covalent modification of the cysteine residue at position 797 of the EGFR protein, leading to sustained inhibition of kinase activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of CO1686-DA typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 5-iodo-m-phenylenediamine.
  2. Iododestannylation: This step introduces iodine into the compound through a palladium-catalyzed reaction, yielding intermediates that are further modified.
  3. Final Coupling: The final compound is obtained through coupling reactions that form the core structure of CO1686-DA, including the introduction of functional groups that enhance its binding affinity for EGFR.
Molecular Structure Analysis

Structure and Data

The molecular structure of CO1686-DA features a complex arrangement that includes an anilinopyrimidine core. Key structural components include:

  • Covalent Binding Site: The compound binds covalently to Cys797 in the EGFR protein.
  • Hydrophobic Interactions: The structure is designed to maximize hydrophobic interactions with residues such as Leu718 and Val726, enhancing binding specificity.
  • Crystallography: Crystal structures have been elucidated, revealing that CO1686-DA adopts a conformation that allows for effective interaction with mutant forms of EGFR .

Data from X-ray crystallography studies indicate that the binding modes of CO1686-DA with both L858R and T790M mutants are similar, confirming its broad applicability against these variants.

Chemical Reactions Analysis

Reactions and Technical Details

CO1686-DA undergoes several key chemical reactions during its interaction with EGFR:

  1. Covalent Modification: The primary reaction involves the formation of a covalent bond between CO1686-DA and Cys797, effectively inhibiting the kinase activity of EGFR.
  2. Selectivity Mechanism: The design of CO1686-DA allows it to selectively bind to mutant forms while avoiding significant interaction with wild-type EGFR, which is crucial for reducing off-target effects.
  3. Resistance Mechanisms: Studies have shown that certain mutations (e.g., L718Q and L844V) can confer resistance to CO1686-DA by altering binding dynamics .
Mechanism of Action

Process and Data

The mechanism by which CO1686-DA exerts its therapeutic effects involves:

  1. Binding to Mutant EGFR: Upon administration, CO1686-DA preferentially binds to mutant forms of EGFR through non-covalent interactions followed by covalent modification at Cys797.
  2. Inhibition of Signaling Pathways: This binding effectively blocks downstream signaling pathways critical for tumor growth and survival.
  3. Pharmacodynamics: In vitro studies have demonstrated that CO1686-DA inhibits cell proliferation in cancer cell lines harboring EGFR mutations at low concentrations (IC50 values around 0.04 μM) while exhibiting significantly reduced activity against wild-type receptors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CO1686-DA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 467 g/mol.
  • Solubility: Moderate aqueous solubility at physiological pH (around 7.4).
  • Stability: The compound remains stable under physiological conditions but may degrade in extreme pH environments or upon exposure to light.

These properties are essential for determining the formulation strategies used in clinical settings .

Applications

Scientific Uses

CO1686-DA is primarily utilized in oncology for:

  1. Targeted Therapy: It provides a targeted therapeutic option for patients with non-small cell lung cancer who exhibit specific EGFR mutations, particularly those resistant to first-line therapies.
  2. Research Tool: Beyond clinical applications, CO1686-DA serves as a valuable tool in research settings for studying EGFR signaling pathways and resistance mechanisms in cancer biology.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy and overcome resistance in various cancer types .

Properties

Product Name

CO1686-DA

IUPAC Name

1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

InChI

InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-23-29-14-19(24(25,26)27)22(32-23)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32)

InChI Key

PXQZEXVGMRJEQE-UHFFFAOYSA-N

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.